molecular formula C20H25NOS B12538738 (2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine CAS No. 668470-59-5

(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine

Cat. No.: B12538738
CAS No.: 668470-59-5
M. Wt: 327.5 g/mol
InChI Key: XNUFEHUZUATLAO-ICSRJNTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfanyl Group: The initial step involves the synthesis of the sulfanyl group by reacting 2-(propan-2-yl)phenyl with a suitable thiol reagent under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is then introduced through a nucleophilic substitution reaction, where the sulfanyl group acts as a nucleophile.

    Formation of the Morpholine Ring: The final step involves the cyclization reaction to form the morpholine ring, which is achieved by reacting the intermediate with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced products.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfanyl derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(Phenyl{[2-(methyl)phenyl]sulfanyl}methyl)morpholine
  • (2S)-2-(Phenyl{[2-(ethyl)phenyl]sulfanyl}methyl)morpholine
  • (2S)-2-(Phenyl{[2-(tert-butyl)phenyl]sulfanyl}methyl)morpholine

Uniqueness

(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.

Properties

CAS No.

668470-59-5

Molecular Formula

C20H25NOS

Molecular Weight

327.5 g/mol

IUPAC Name

(2S)-2-[(S)-phenyl-(2-propan-2-ylphenyl)sulfanylmethyl]morpholine

InChI

InChI=1S/C20H25NOS/c1-15(2)17-10-6-7-11-19(17)23-20(16-8-4-3-5-9-16)18-14-21-12-13-22-18/h3-11,15,18,20-21H,12-14H2,1-2H3/t18-,20-/m0/s1

InChI Key

XNUFEHUZUATLAO-ICSRJNTNSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1S[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.